molecular formula C15H22N2O2S B5842847 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol

2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol

Cat. No. B5842847
M. Wt: 294.4 g/mol
InChI Key: ABYMVDNFVMLCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol, also known as EPPS, is a chemical compound that has been widely used in scientific research. It is a zwitterionic buffer that has been found to be effective in a variety of applications, including biological assays, protein purification, and electrophysiology.

Mechanism of Action

2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol acts as a zwitterionic buffer, which means that it has both a positive and negative charge. This allows it to maintain pH in a variety of conditions, including acidic and basic environments. 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol also has a high buffering capacity, which means that it can maintain pH even when there are changes in the concentration of acids or bases.
Biochemical and Physiological Effects
2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been found to have minimal biochemical and physiological effects. It is non-toxic and has low binding affinity for proteins and other biomolecules. This makes it an ideal buffer for a variety of applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol is its high buffering capacity. This allows it to maintain pH in a variety of conditions, which is important for many lab experiments. 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol is also relatively inexpensive and easy to synthesize. However, one limitation of 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol is that it has a relatively narrow pH range and is not effective at very low or high pH values.

Future Directions

There are several future directions for the use of 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol in scientific research. One potential application is in the development of new drugs. 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been found to enhance the solubility and stability of certain drugs, which could lead to the development of more effective treatments. Another potential application is in the field of nanotechnology. 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been found to be effective in the synthesis of nanoparticles, which could have a variety of applications in medicine and industry. Finally, 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol could be used in the development of new biomaterials. Its high buffering capacity and low toxicity make it an ideal component for the development of new materials for use in tissue engineering and regenerative medicine.
Conclusion
In conclusion, 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol is a zwitterionic buffer that has been widely used in scientific research. It has a high buffering capacity and is effective in a variety of applications, including biological assays, protein purification, and electrophysiology. 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has minimal biochemical and physiological effects, making it an ideal buffer for many lab experiments. There are several future directions for the use of 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol in scientific research, including the development of new drugs, nanotechnology, and biomaterials.

Synthesis Methods

2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol can be synthesized by reacting piperazine with ethylene oxide, followed by reaction with ethyl isothiocyanate. The final product is obtained by purification via column chromatography. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been widely used in scientific research as a buffer for a variety of applications. It has been found to be effective in biological assays, protein purification, and electrophysiology. In biological assays, 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been used as a buffer to maintain pH and stabilize enzymes. In protein purification, 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been used as a buffer to elute proteins from chromatography columns. In electrophysiology, 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been used as a buffer to maintain pH and stabilize the recording electrode.

properties

IUPAC Name

(4-ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-2-19-14-5-3-13(4-6-14)15(20)17-9-7-16(8-10-17)11-12-18/h3-6,18H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYMVDNFVMLCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=S)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.